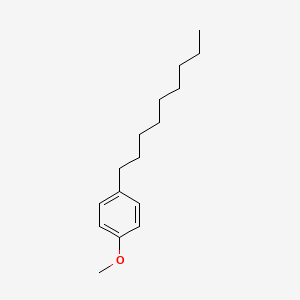
5-Cyano-2-methoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-2-methoxybenzoyl chloride is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyano group at the 5-position and a methoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxybenzoyl chloride typically involves the chlorination of 5-Cyano-2-methoxy-benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the reagents and products. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Cyano-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 5-Cyano-2-methoxy-benzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic aromatic substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Substituted Benzoic Acids: Formed by electrophilic aromatic substitution reactions.
科学研究应用
5-Cyano-2-methoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: The compound is used in the development of probes and tools for studying biological processes.
作用机制
The mechanism of action of 5-Cyano-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the benzoyl moiety into target molecules. The cyano and methoxy substituents on the benzene ring can also influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
2-Methoxybenzoyl chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
5-Cyano-2-methylbenzoyl chloride: Has a methyl group instead of a methoxy group, which can affect its solubility and reactivity.
5-Cyano-2-hydroxybenzoyl chloride: Contains a hydroxy group, which can participate in additional hydrogen bonding interactions.
Uniqueness
5-Cyano-2-methoxybenzoyl chloride is unique due to the presence of both cyano and methoxy groups on the benzene ring. The cyano group is electron-withdrawing, while the methoxy group is electron-donating. This combination of substituents can lead to unique reactivity patterns and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C9H6ClNO2 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
5-cyano-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C9H6ClNO2/c1-13-8-3-2-6(5-11)4-7(8)9(10)12/h2-4H,1H3 |
InChI 键 |
BYESISJSHDVTPA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8620879.png)


![1-Isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidin]-7(6H)-one](/img/structure/B8620900.png)
![(2-Chloro-pyrimidin-4-yl)-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine](/img/structure/B8620902.png)






![2-Amino-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8620975.png)

